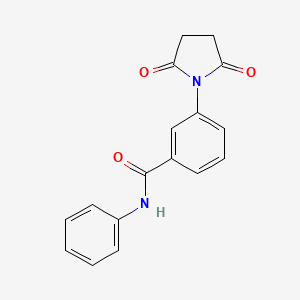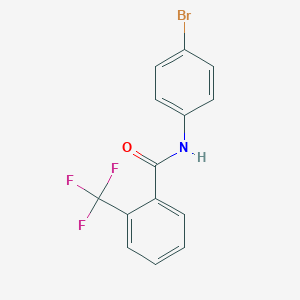
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one, also known as DNM1, is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been extensively studied for its scientific research applications. DNM1 is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one is not fully understood. However, it has been suggested that 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life, making it easy to store and transport. However, 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one. One area of research is to investigate the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one and to optimize its pharmacokinetic properties for use in vivo.
Méthodes De Synthèse
The synthesis of 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 1-naphthylmethanol in the presence of a base and a catalyst. The reaction yields 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one as a yellow crystalline powder with a melting point of 141-143°C.
Applications De Recherche Scientifique
4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been extensively studied for its scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to scavenge free radicals and protect cells from oxidative stress. 4,7-dimethyl-5-(1-naphthylmethoxy)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-10-19(22-15(2)12-21(23)25-20(22)11-14)24-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMJXXCSRFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)


![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)

![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)



![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
![4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)